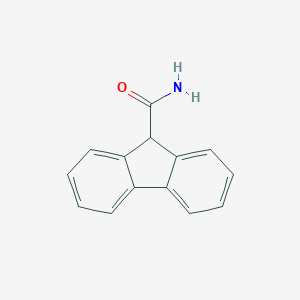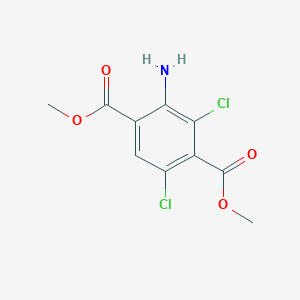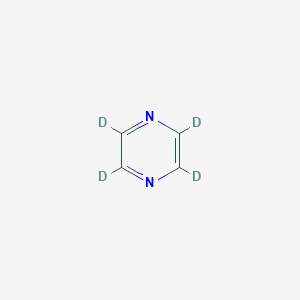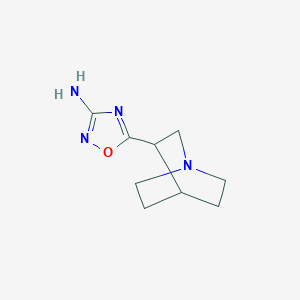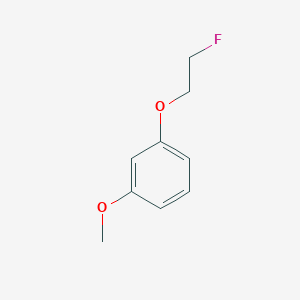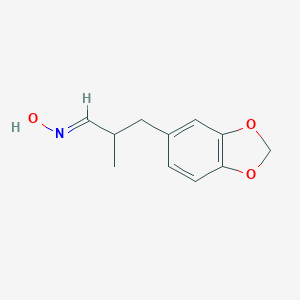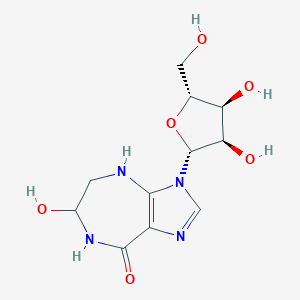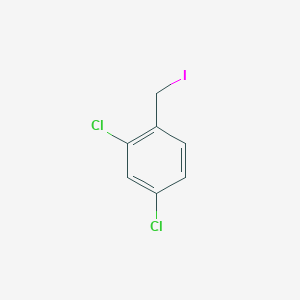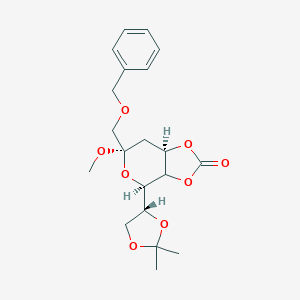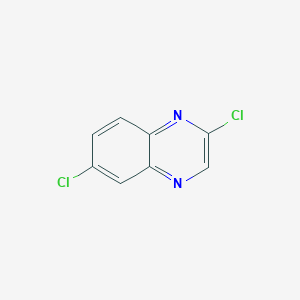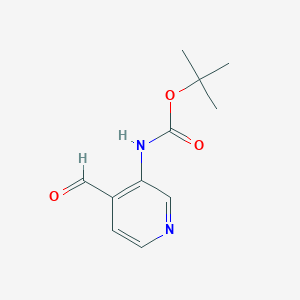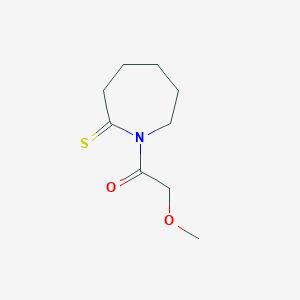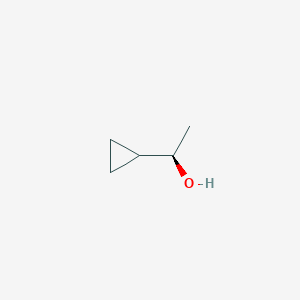
(R)-1-Cyclopropylethanol
Vue d'ensemble
Description
(1R)-1-Cyclopropylethanol is an organic compound characterized by a cyclopropyl group attached to an ethanol moiety. This compound is notable for its unique structural features, which include a three-membered cyclopropyl ring that imparts significant strain and reactivity to the molecule. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1R)-1-Cyclopropylethanol can be synthesized through several methods. One common approach involves the reduction of cyclopropyl ketone using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of cyclopropyl acetaldehyde using a chiral catalyst.
Industrial Production Methods: In industrial settings, the production of (1R)-1-cyclopropylethanol often involves the use of large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, employing advanced catalytic systems and stringent reaction conditions to maintain the stereochemical integrity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-1-Cyclopropylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert cyclopropyl ketone back to (1R)-1-cyclopropylethanol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in (1R)-1-cyclopropylethanol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for conversion to cyclopropyl chloride, followed by nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Cyclopropyl ketone.
Reduction: (1R)-1-Cyclopropylethanol.
Substitution: Various cyclopropyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(1R)-1-Cyclopropylethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R)-1-cyclopropylethanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various biochemical pathways, influencing enzyme activity and receptor binding. The cyclopropyl group can induce strain in molecular interactions, potentially enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Cyclopropylmethanol: Similar in structure but lacks the chiral center.
Cyclopropylamine: Contains a cyclopropyl group but differs in functional group and reactivity.
Cyclopropyl ketone: An oxidized form of (1R)-1-cyclopropylethanol.
Uniqueness: (1R)-1-Cyclopropylethanol is unique due to its chiral center and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. Its stereochemistry plays a crucial role in its reactivity and interactions, making it valuable in asymmetric synthesis and chiral drug development.
Propriétés
IUPAC Name |
(1R)-1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVKJZXOBFLRY-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426452 | |
| Record name | (1R)-1-cyclopropylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6516-09-2 | |
| Record name | (1R)-1-cyclopropylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-cyclopropylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


